molecular formula C18H15N3O4S2 B5644997 3-{[(4-methoxyphenyl)amino]methyl}-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-{[(4-methoxyphenyl)amino]methyl}-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5644997
M. Wt: 401.5 g/mol
InChI Key: UFTFDOAUNHLWSJ-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of aldehydes with thiazolidinone precursors. For example, the synthesis of similar compounds has been achieved by refluxing a mixture of 4-(4-methoxybenzylidene)-1-{4-[(substitutedbenzylidene) amino]phenyl}-2-methyl-imidazol-5-one with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel et al., 2010). This method showcases the general approach to synthesizing thiazolidinone derivatives through the use of various reagents and conditions to achieve the desired structural framework.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt different conformations based on substituents and stereochemistry. For instance, the crystal structure of a related compound, C18H14FN3O2S2, revealed a twisted conformation of the thiazolidinone ring and specific dihedral angles between different phenyl rings, indicating the impact of substituents on the overall molecular geometry (Yin et al., 2008).

Chemical Reactions and Properties

Thiazolidinone compounds participate in various chemical reactions, reflecting their chemical properties. For example, the addition reaction of o-aminobenzenethiol to similar structures demonstrates the reactivity of the thiazolidinone moiety and its potential for further chemical modifications (Nagase, 1974). This reactivity is crucial for synthesizing derivatives with enhanced or specific biological activities.

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed X-ray crystallography and spectroscopic analyses provide insights into the solid-state behavior of these compounds, facilitating their characterization and application in various fields (Rahmani et al., 2017).

properties

IUPAC Name

(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-25-15-8-4-13(5-9-15)19-11-20-17(22)16(27-18(20)26)10-12-2-6-14(7-3-12)21(23)24/h2-10,19H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFDOAUNHLWSJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-[(4-methoxyanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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